3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide
Description
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide is a benzamide derivative characterized by a methoxy group at position 3 and a methyl group at position 2 on the benzamide core. The N-substituent comprises a cyclohexyl ring modified with a pentanoyl chain (five-carbon acyl group), introducing both lipophilic and conformational flexibility.
Properties
CAS No. |
644980-20-1 |
|---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide |
InChI |
InChI=1S/C20H29NO3/c1-4-5-12-18(22)20(13-7-6-8-14-20)21-19(23)16-10-9-11-17(24-3)15(16)2/h9-11H,4-8,12-14H2,1-3H3,(H,21,23) |
InChI Key |
LOSJWLOWXCQYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1(CCCCC1)NC(=O)C2=C(C(=CC=C2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from 3-Methoxy-2-methylbenzoic Acid
One of the primary routes involves starting from 3-methoxy-2-methylbenzoic acid, which can be synthesized through the following steps:
Starting Material : 3-Methoxy-2-methylbenzoic acid is typically prepared via the etherification of m-salicylic acid with methyl sulfate in a basic medium (sodium hydroxide).
Reaction Conditions : The etherification reaction is generally conducted at elevated temperatures (around 200 °C) to ensure complete conversion.
Subsequent Steps : The resultant 3-methoxy-2-methylbenzoic acid can then be converted into the amide by reacting it with an appropriate amine under acidic conditions, often using phosphorus oxychloride as a coupling agent.
Amide Formation
The formation of the amide linkage is crucial in synthesizing 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide:
Reagents : The reaction typically involves coupling 3-methoxy-2-methylbenzoic acid with N-(1-pentanoylcyclohexyl)amine.
Reaction Conditions : This step is often performed under reflux conditions in a solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC).
Detailed Reaction Pathway
The overall reaction pathway for synthesizing 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide can be summarized as follows:
Preparation of 3-Methoxy-2-methylbenzoic Acid :
- React m-salicylic acid with methyl sulfate and NaOH.
- Heat at approximately 200 °C for etherification.
-
- Combine 3-methoxy-2-methylbenzoic acid with N-(1-pentanoylcyclohexyl)amine.
- Use DCC as a coupling agent and reflux in dichloromethane.
Yield and Purification
The yield of the final product can vary based on reaction conditions and purification methods employed:
Typical Yields : Yields reported for similar compounds range from 60% to over 90%, depending on the efficiency of the coupling reaction and subsequent purification steps.
Purification Techniques : Common techniques include recrystallization from ethanol or ethyl acetate, which helps achieve high purity levels suitable for further applications.
Data Table
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Etherification of m-salicylic acid | NaOH, methyl sulfate, 200 °C | Varies |
| 2 | Amide formation | DCC, dichloromethane, reflux | Varies |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-(1-pentanolcyclohexyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antithrombotic Agents
One of the notable applications of this compound lies in the development of antithrombotic agents. Research indicates that derivatives of benzamide, such as those related to 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide, can act as inverse agonists for the 5-HT2A receptor, which is implicated in platelet activation during thrombosis. Compounds with similar structures have shown promising results in inhibiting platelet aggregation, suggesting potential therapeutic uses in preventing arterial thrombosis .
Pharmacokinetic Properties
The pharmacokinetic profile of related compounds has been evaluated, revealing that they possess favorable properties such as good oral bioavailability and low toxicity. For instance, a compound structurally similar to 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide demonstrated an IC50 value of 8.7 nM in inhibiting serotonin-amplified human platelet aggregation, marking it as a candidate for further clinical development .
Agricultural Chemistry Applications
Pesticide Development
The synthesis and modification of benzamide derivatives have implications in the field of agricultural chemicals. Specifically, 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide can serve as an intermediate in the production of insecticides or herbicides. The purification techniques developed for similar compounds enhance yield and reduce costs, making them more viable for industrial applications .
Materials Science Applications
Polymeric Materials
In materials science, compounds like 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide can be used to modify polymer properties. The incorporation of such functional groups into polymers can lead to improved thermal stability and mechanical properties. Research into the effects of various substituents on polymer characteristics is ongoing, with promising results indicating enhanced performance for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
- Key Differences: Lacks the methoxy group and pentanoylcyclohexyl moiety present in the target compound.
Mepronil (2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide)
- Structure : Contains a 2-methylbenzamide core and a 3-isopropoxy phenyl group.
- Key Differences : The substituent on the benzamide nitrogen is aromatic (phenyl) rather than aliphatic (cyclohexyl).
- Applications: Used as a fungicide, highlighting the role of benzamide derivatives in agrochemicals. The pentanoylcyclohexyl group in the target compound may confer different bioactivity or environmental persistence .
N-Oxide of 4-Methoxy-N-(2-(2-(1-Methyl-2-piperidyl)ethyl)phenyl)benzamide
- Structure : Includes a methoxy group at position 4 and a piperidine-containing substituent.
- Key Differences: The N-oxide modification enhances water solubility compared to tertiary amines. In contrast, the pentanoylcyclohexyl group in the target compound likely increases hydrophobicity.
- Applications : Demonstrates antiarrhythmic activity, suggesting benzamides with complex N-substituents can target ion channels or receptors .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility: The target compound’s pentanoylcyclohexyl group may require multi-step synthesis, similar to the methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (e.g., acyl chloride coupling with amines) .
- Structure-Activity Relationships (SAR) :
- Limitations: No direct pharmacological or catalytic data exist for the target compound in the provided evidence. Further studies are needed to explore its reactivity or bioactivity.
Biological Activity
3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from various studies and research findings.
Synthesis
The synthesis of 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide typically involves the coupling of a methoxy-substituted benzamide with a pentanoyl cyclohexyl moiety. The synthesis pathway generally includes:
- Formation of the Benzamide : Starting with 3-methoxy-2-methylbenzoic acid, which undergoes acylation with pentanoyl chloride in the presence of a base such as triethylamine.
- Cyclization : The cyclohexyl group is introduced via a nucleophilic substitution reaction.
Antiproliferative Activity
Research has demonstrated that compounds similar to 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural features have shown IC50 values ranging from 1.2 to 5.3 µM against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.1 |
| Compound B | HCT116 | 2.2 |
| Compound C | HepG2 | 4.4 |
The mechanism of action for compounds like 3-Methoxy-2-methyl-N-(1-pentanoylcyclohexyl)benzamide is believed to involve:
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells, as evidenced by increased pre-G1 phase populations in flow cytometry assays .
- Cell Cycle Arrest : Compounds have been shown to cause cell cycle arrest at the G1/S phase, crucial for inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzamide structure significantly influence biological activity. The presence of methoxy and methyl groups on the benzene ring enhances lipophilicity and biological interaction with cellular targets. Additionally, variations in the alkyl chain length and branching can affect solubility and receptor binding affinity.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Case Study 1 : A study on a related benzamide derivative demonstrated potent antitumor effects in vivo, significantly reducing tumor size in xenograft models.
- Case Study 2 : Another investigation revealed that a closely related compound exhibited neuroprotective properties alongside its anticancer activity, suggesting a broader therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
